molecular formula C15H17N3O B5848698 N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide

Cat. No. B5848698
M. Wt: 255.31 g/mol
InChI Key: QFKJREDHWFCDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the family of pyrimidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is a potent carcinogen that acts by inducing DNA damage. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The mutations induced by N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide can lead to the development of tumors.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide induces the expression of various genes involved in cell proliferation, angiogenesis, and inflammation. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide also alters the levels of various hormones such as estrogen and progesterone, which can promote the growth of tumors.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has several advantages for lab experiments. It is a potent carcinogen that can induce tumors in experimental animals, making it a useful tool for studying cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is also relatively easy to synthesize and purify. However, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has some limitations for lab experiments. It is a toxic compound that requires careful handling, and its use is subject to strict regulations. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide also has a narrow therapeutic window, which can make it difficult to use in clinical settings.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide. One area of research is the development of new anticancer drugs that can target the DNA damage induced by N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide. Another area of research is the identification of biomarkers that can predict the susceptibility of individuals to N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide-induced carcinogenesis. Additionally, there is a need for further research on the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide and its effects on various tissues and organs.

Synthesis Methods

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has been widely used in scientific research due to its ability to induce tumors in experimental animals. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide is commonly used to induce mammary gland tumors in rats and has been used as a model for studying breast cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethylbenzamide has also been used to investigate the mechanisms of carcinogenesis and to evaluate the efficacy of anticancer drugs.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-9-5-6-13(7-10(9)2)14(19)18-15-16-11(3)8-12(4)17-15/h5-8H,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKJREDHWFCDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.